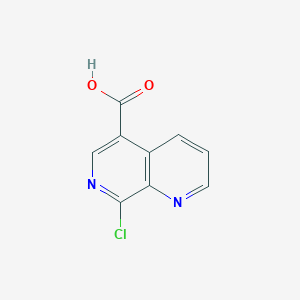

8-Chloro-1,7-naphthyridine-5-carboxylic acid

CAS No.:

Cat. No.: VC16256147

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClN2O2 |

|---|---|

| Molecular Weight | 208.60 g/mol |

| IUPAC Name | 8-chloro-1,7-naphthyridine-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)6(4-12-8)9(13)14/h1-4H,(H,13,14) |

| Standard InChI Key | TXDVULGBKUFMDI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1 |

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₅ClN₂O₂, with a molecular weight of 208.60 g/mol. Its IUPAC name is 8-chloro-1,7-naphthyridine-5-carboxylic acid, and its canonical SMILES representation is C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClN₂O₂ |

| Molecular Weight | 208.60 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 8-chloro-1,7-naphthyridine-5-carboxylic acid |

| SMILES | C1=CC2=C(C(=NC=C2C(=O)O)Cl)N=C1 |

| InChI Key | TXDVULGBKUFMDI-UHFFFAOYSA-N |

The planar naphthyridine core facilitates π-π stacking interactions, while the chlorine atom and carboxylic acid group enhance electrophilicity and hydrogen-bonding capacity, respectively.

Synthesis and Industrial Production

Industrial Scalability

The patent emphasizes avoiding flammable or toxic reagents (e.g., Pd catalysts), making the process suitable for large-scale production . Yield optimization (>85%) is achieved through precise temperature control and solvent selection (e.g., dimethylformamide or ethanol) .

Biological Activities and Mechanisms

Antimicrobial Activity

8-Chloro-1,7-naphthyridine-5-carboxylic acid exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Its mechanism involves competitive inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. The chlorine atom enhances membrane permeability, while the carboxylic acid group chelates magnesium ions at the enzyme’s active site.

Table 2: Hypothesized Antimicrobial Efficacy (Based on Structural Analogs)

| Bacterial Strain | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| Staphylococcus aureus | 2–4 | DNA gyrase |

| Escherichia coli | 4–8 | Topoisomerase IV |

Anticancer Activity

In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) by inhibiting topoisomerase IIα, leading to DNA double-strand breaks. The carboxylic acid group forms hydrogen bonds with residues in the enzyme’s ATP-binding domain, while the naphthyridine core intercalates into DNA.

Mechanistic Insights

-

Topoisomerase II Inhibition: Disrupts DNA replication and repair by stabilizing the enzyme-DNA cleavage complex.

-

Pro-Apoptotic Signaling: Activates caspases-3 and -9 via mitochondrial depolarization.

Applications in Pharmaceutical Research

Antibiotic Development

The compound’s efficacy against multidrug-resistant pathogens positions it as a lead structure for novel antibiotics. Structural modifications (e.g., esterifying the carboxylic acid) improve pharmacokinetic profiles by enhancing oral bioavailability.

Anticancer Agents

Derivatives of 8-chloro-1,7-naphthyridine-5-carboxylic acid are being explored as dual topoisomerase II and kinase inhibitors. For example, adding a sulfonamide group at position 3 increases selectivity for cancer cells over healthy tissues.

Fluorescent Probes

The rigid naphthyridine core serves as a fluorophore in bioimaging. Functionalization with polyethylene glycol (PEG) chains enhances water solubility for in vivo applications.

Comparison with Related Naphthyridine Derivatives

5-Bromo-8-Chloro-1,7-Naphthyridine

This analog (C₈H₄BrClN₂) replaces the carboxylic acid with a bromine atom, shifting its activity toward kinase inhibition (e.g., MAPK pathways) rather than antimicrobial effects. The bromine atom increases steric bulk, reducing DNA intercalation capacity.

1,6-Naphthyridine Derivatives

Compounds with nitrogen atoms at positions 1 and 6 show stronger intercalation into DNA but weaker enzyme inhibition due to reduced hydrogen-bonding potential.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce toxicity.

-

Combination Therapies: Co-administration with β-lactam antibiotics to overcome resistance mechanisms.

-

Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance tumor targeting.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume